Product packaging for MSI-1436(Cat. No.:CAS No. 186139-09-3)

MSI-1436

Cat. No.: B1662500
CAS No.: 186139-09-3
M. Wt: 685.1 g/mol
InChI Key: WUJVPODXELZABP-FWJXURDUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Initial Discovery

Trodusquemine, also known by its investigational name MSI-1436, was first isolated from the liver of the spiny dogfish shark, Squalus acanthias. wikipedia.orgacs.orgsup.ai This discovery was part of a broader scientific exploration into the innate immune systems of organisms like sharks, which were observed to be remarkably resilient to infections despite lacking a robust adaptive immune system. wikipedia.orgscienceofparkinsons.com The initial hypothesis was that these animals might produce endogenous antimicrobial compounds. wikipedia.org This line of inquiry led to the identification of a class of aminosterols, including the related compound squalamine, which was discovered in the early 1990s. scienceofparkinsons.comnih.gov

Following the discovery of squalamine, further investigation of dogfish shark liver extracts in 2001 led to the isolation of Trodusquemine and at least seven other structurally similar aminosterols. rsc.org Structurally, Trodusquemine is an aminosterol, specifically a spermine (B22157) conjugate of cholesterol. wikipedia.orgnih.gov Initial studies confirmed that, like squalamine, Trodusquemine possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, with some research suggesting its efficacy might even surpass that of squalamine. nih.govnih.gov

Evolution of Research Focus: From Broad Spectrum to Targeted Therapeutic Potential

While the antimicrobial properties of Trodusquemine were its first recognized biological activity, the focus of research soon evolved significantly. A pivotal shift occurred with the discovery that Trodusquemine acts as a potent and selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). wikipedia.orgnih.govresearchgate.net PTP1B is a key enzyme that negatively regulates insulin (B600854) and leptin signaling pathways. nih.govresearchgate.net This discovery was crucial as it opened up new avenues for therapeutic applications beyond its antimicrobial effects.

The identification of Trodusquemine as a PTP1B inhibitor was a turning point, moving its research trajectory from a general antimicrobial agent to a targeted therapeutic candidate for metabolic diseases. researchgate.netresearchgate.net Structure-activity relationship studies revealed that the specific configuration of the molecule was essential for its anorectic effects, an observation that pointed towards a specific mechanism of action rather than a general cytotoxic effect. nih.gov Further research confirmed that the inhibition of PTP1B was the primary mechanism behind the observed anti-obesity and antidiabetic effects of Trodusquemine, enhancing both central and peripheral insulin and leptin signaling. nih.govnih.gov This targeted mechanism of action distinguished it from its structural analog, squalamine, which did not show the same effects on food intake or body weight. nih.gov

Overview of Major Research Areas and Therapeutic Trajectories

The understanding of Trodusquemine as a PTP1B inhibitor has led to its investigation across a wide range of therapeutic areas. wikipedia.org Preclinical studies have demonstrated its potential in several key domains:

Metabolic Disorders: Trodusquemine has been shown to suppress appetite, lead to fat-specific weight loss, and improve insulin and leptin levels in animal models of obesity and diabetes. nih.govalzdiscovery.org Early phase I clinical trials in humans for obesity and type 2 diabetes have been conducted. alzdiscovery.orgbiospace.com

Atherosclerosis: Research has indicated that Trodusquemine can reverse the effects of atherosclerosis in preclinical models. abdn.ac.uktheolympian.com It works by inhibiting the PTP1B enzyme, which is implicated in the formation of fatty plaques in arteries. abdn.ac.ukabdn.ac.uk Studies have shown that it can reduce aortic plaque and lower "bad" cholesterol levels in mice. abdn.ac.ukstv.tv More recent studies have demonstrated similar biochemical changes in human white blood cells. abdn.ac.uk

Neurodegenerative Diseases: Trodusquemine has shown promise in preclinical models of Alzheimer's and Parkinson's disease. wikipedia.orgnih.gov It has been found to reduce the toxicity of protein aggregates, such as amyloid-beta and alpha-synuclein (B15492655), which are hallmarks of these diseases. scienceofparkinsons.comyoutube.com Its ability to cross the blood-brain barrier and modulate neuroinflammation and neuronal signaling pathways is a key area of interest. nih.govalzdiscovery.org

Regenerative Medicine: The compound has been found to promote tissue regeneration in various animal models. alzdiscovery.orgnews-medical.net Studies have shown it can stimulate the regeneration of heart muscle tissue in mice after a heart attack and slow muscle degeneration in a mouse model of Duchenne muscular dystrophy. news-medical.netreddit.com

Antitumor and Antiangiogenic Properties: Trodusquemine has been investigated for its potential in cancer treatment. wikipedia.org The inhibition of PTP1B, which is overexpressed in some cancers like HER2-positive breast cancer, is a key mechanism. alzdiscovery.org It has also been noted for its antiangiogenic properties, the ability to inhibit the formation of new blood vessels that tumors need to grow. nih.govuci.edu

Anxiolytic Properties: Research suggests that by inhibiting PTP1B in the brain, Trodusquemine can restore endocannabinoid signaling, which has been linked to anxiety. acs.org

Despite the promising preclinical data and some early clinical trials, the development of Trodusquemine has faced challenges, including financial setbacks for the developing companies, which have led to the halt of some planned phase II trials. wikipedia.orgalzdiscovery.org

Detailed Research Findings

Trodusquemine Research in Metabolic Disorders
Model SystemKey FindingsReference
Diet-induced obese (DIO) miceSuppressed appetite, fat-specific body weight reduction, and improved plasma insulin and leptin levels. nih.gov
Genetic models of obesity (ob/ob) and diabetes (db/db)Suppressed appetite, weight loss, and rescued hyperglycemia. wikipedia.org
Developing miceMetabolically reprograms the liver through transcriptomic alterations, potentially impacting the onset of age-related diseases. nih.gov
Phase 1 Clinical Trials (Healthy overweight/obese adults)Well-tolerated with a favorable safety profile and consistent pharmacokinetic pattern. biospace.com
Trodusquemine Research in Atherosclerosis
Model SystemKey FindingsReference
Mice with set-in atherosclerosisCompletely reversed the effects of atherosclerosis with both single and regular doses. abdn.ac.uktheolympian.com
Mice on a high-fat dietPrevented the effects of the PTP1B enzyme, blocking the formation of aortic plaque. abdn.ac.uk
Human white blood cells (from healthy volunteers and patients with coronary artery disease)Demonstrated the same biochemical changes as seen in mice, blocking macrophages from becoming foam cells. abdn.ac.uk
Trodusquemine Research in Neurodegenerative Diseases
Model SystemKey FindingsReference
C. elegans model of Alzheimer's diseaseIncreased aggregate formation of Aβ42 but suppressed its toxicity by displacing oligomers from cell membranes. youtube.com
C. elegans model of Parkinson's diseaseInhibited alpha-synuclein aggregation and reduced cellular damage. scienceofparkinsons.com
In vitro and cellular models of Parkinson's diseaseDisrupts the initial stage of alpha-synuclein aggregation and suppresses the interaction of oligomers and fibrils. scienceofparkinsons.com
Neuronal cells and C. elegans model of TDP-43 proteinopathies (ALS/FTD)Prevents TDP-43 accumulation and toxicity. unifi.it
Trodusquemine Research in Regenerative Medicine
Model SystemKey FindingsReference
Mice after myocardial infarctionStimulated regeneration of heart muscle tissue. news-medical.net
Mouse model of Duchenne muscular dystrophySlowed heart and skeletal muscle degeneration. news-medical.net
Zebrafish and miceEnhanced tissue regeneration, including heart and skeletal muscle, by stimulating cell proliferation. alzdiscovery.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H72N4O5S B1662500 MSI-1436 CAS No. 186139-09-3

Properties

IUPAC Name

[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H72N4O5S/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45)/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJVPODXELZABP-FWJXURDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CCC(C)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)NCCCNCCCCNCCCN)C)O)C)OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC[C@H](C(C)C)OS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@@H]4[C@@]3(CC[C@@H](C4)NCCCNCCCCNCCCN)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H72N4O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701317590
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186139-09-3
Record name Trodusquemine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=186139-09-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trodusquemine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0186139093
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trodusquemine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Trodusquemine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701317590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRODUSQUEMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KKC12PIF16
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular and Cellular Mechanisms of Action

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

PTP1B is a critical negative regulator in both insulin (B600854) and leptin signaling cascades. nih.gov By dephosphorylating the activated insulin receptor (IR) and its substrates (IRS-1/2), PTP1B attenuates the downstream signals that lead to glucose uptake and utilization. frontiersin.org Trodusquemine inhibits PTP1B, thereby preventing this dephosphorylation and enhancing insulin sensitivity. nih.gov This inhibition is a key mechanism behind its therapeutic potential in metabolic disorders. nih.govnih.gov

Trodusquemine is distinguished by its allosteric mode of inhibition, meaning it binds to a site on the PTP1B enzyme that is distinct from the catalytic active site. nih.govfrontiersin.orgnih.gov This interaction induces a conformational change in the enzyme, rendering it inactive. nih.govnih.gov This allosteric approach is a significant advantage, as developing inhibitors that target the highly conserved and positively charged active site of PTPs has been a major challenge, often leading to a lack of specificity and poor bioavailability. nih.govresearchgate.net

The unique allosteric binding site for Trodusquemine is located within the C-terminal region of the PTP1B enzyme. frontiersin.orgnih.govresearchgate.net This region is not structurally related to other members of the protein tyrosine phosphatase family, which contributes to Trodusquemine's selectivity. researchgate.net

The binding process is a cooperative, two-step mechanism:

Primary Binding: The first molecule of Trodusquemine binds to a primary site located in a cavity formed by helices α7 and α9. nih.govnih.gov Key residues involved in this initial interaction include Val287, Lys292, and Leu294 on helix α7, as well as Arg371, Arg373, and Val375 on helix α9. nih.gov

Conformational Change and Secondary Binding: This initial binding event induces a significant structural rearrangement in PTP1B. nih.govnih.gov Specifically, it brings helix α7 closer to helices α3 and α6, creating a secondary binding site. nih.govnih.gov A second molecule of Trodusquemine can then bind to this newly formed pocket. nih.gov

This cooperative binding of two inhibitor molecules stabilizes an inactive conformation of PTP1B, effectively locking the enzyme in a state where it cannot perform its catalytic function. nih.gov This results in a more compact enzyme structure as the flexible C-terminus moves towards the N-terminus. nih.govmdpi.com

A crucial aspect of a PTP1B inhibitor is its selectivity, particularly against highly homologous phosphatases like T-cell protein tyrosine phosphatase (TCPTP), as off-target inhibition can lead to unwanted side effects. nih.gov Trodusquemine exhibits a high degree of selectivity for PTP1B. nih.gov Studies have shown that it is over 200-fold more selective for PTP1B compared to TCPTP. mdpi.com This remarkable selectivity is attributed to its unique binding to the disordered C-terminal segment of PTP1B, a region that is not structurally conserved in TCPTP or other PTPs. researchgate.net While highly selective against TCPTP, Trodusquemine has been noted to inhibit other non-receptor tyrosine phosphatases, such as SHP2 (PTPN11), with comparable potency to PTP1B. researchgate.net

EnzymeIC₅₀ (μM)Reference
PTP1B1.0 nih.govresearchgate.netmdpi.com
TCPTP224 nih.govresearchgate.net
SHP2 (PTPN11)Comparable potency to PTP1B researchgate.net

Allosteric Inhibition Modalities of PTP1B

Modulation of Key Cellular Signaling Pathways

By inhibiting PTP1B, Trodusquemine effectively removes a key brake on several critical signaling pathways, most notably those regulated by insulin and leptin. nih.govnih.govmdpi.com This modulation is the foundation of its observed effects on metabolism. nih.gov

PTP1B is a major negative regulator of both the insulin and leptin signaling pathways. nih.gov The inhibition of PTP1B by Trodusquemine is the crucial mechanism responsible for its pharmacological effects, enhancing signaling in both central and peripheral tissues. nih.govmdpi.com

Insulin Signaling: In the insulin pathway, PTP1B dephosphorylates the insulin receptor and its substrates, terminating the signal. frontiersin.org By inhibiting PTP1B, Trodusquemine acts as an insulin-sensitizing agent. nih.gov This has been demonstrated by a significant increase in the insulin-stimulated phosphorylation of the insulin receptor (IR) β-subunit in both liver cell cultures and hypothalamic tissue following treatment with Trodusquemine. nih.govmdpi.com This enhancement of the insulin signal promotes better glucose homeostasis. nih.gov

Leptin Signaling: Leptin, a hormone that regulates appetite and energy balance, signals through the JAK/STAT pathway. libretexts.orgresearchgate.net PTP1B also negatively regulates this pathway. researchgate.net Treatment with Trodusquemine leads to a noteworthy increase in the phosphorylation of hypothalamic STAT3, a key downstream effector in the leptin signaling cascade. nih.govmdpi.com This indicates an improved leptin signal, which is associated with appetite suppression and increased energy expenditure. libretexts.orgcapes.gov.br

The simultaneous enhancement of both insulin and leptin signaling pathways through a single molecular target highlights the significant therapeutic potential of Trodusquemine in addressing complex metabolic diseases. nih.govmdpi.com

Insulin and Leptin Signaling Pathway Enhancement

Leptin Signaling Improvement and Appetite Regulation

Similar to its effect on insulin signaling, Trodusquemine improves leptin signaling by inhibiting PTP1B. alzdiscovery.orgmdpi.com PTP1B is a critical negative regulator of the leptin signaling pathway, acting by dephosphorylating the Janus kinase 2 (JAK2) associated with the leptin receptor. nih.gov Leptin is a hormone that plays a crucial role in regulating appetite and energy balance. youtube.com By inhibiting PTP1B, Trodusquemine enhances leptin signaling in the hypothalamus, the brain's primary center for appetite control. alzdiscovery.orgmdpi.com This enhanced signaling helps to restore the body's sensitivity to leptin, leading to a reduction in food intake and body weight. alzdiscovery.orgdrugbank.com Trodusquemine has also been shown to downregulate the expression of Agouti-related peptide (AgRP) and neuropeptide Y (NPY), which are potent appetite stimulants. drugbank.com

Interplay with Growth Factor and Cytokine Signaling

PTP1B, the primary target of Trodusquemine, is implicated in the regulation of various growth factor and cytokine signaling pathways. PTP1B can dephosphorylate a range of protein tyrosine kinases involved in cell growth, differentiation, and survival, including the receptors for epidermal growth factor, platelet-derived growth factor, and hepatocyte growth factor. nih.gov This suggests that Trodusquemine, by inhibiting PTP1B, could indirectly influence these signaling cascades, potentially impacting processes like tissue regeneration. alzdiscovery.orgnih.gov

Furthermore, PTP1B plays a significant role in modulating inflammatory responses. nih.gov It has been shown to be involved in the inflammatory response in conditions like nonalcoholic fatty liver disease. nih.gov Research indicates that Trodusquemine can exert anti-inflammatory effects. For instance, in liver cells affected by Equine Metabolic Syndrome, Trodusquemine treatment resulted in a decrease in pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6, while increasing the expression of anti-inflammatory cytokines like IL-10 and IL-4. nih.gov Cytokines are known to be key players in all stages of atherosclerosis, a chronic inflammatory disease. nih.gov

Influence on Protein Kinase B (Akt) and Glycogen (B147801) Synthase Kinase 3 (GSK3)

Downstream of the insulin receptor, Trodusquemine's inhibition of PTP1B leads to increased phosphorylation and activation of Protein Kinase B (Akt) and Glycogen Synthase Kinase 3 (GSK3). alzdiscovery.org Akt is a crucial kinase in the insulin signaling pathway, and its activation promotes glucose uptake and utilization. scienceopen.com GSK3 is a multifaceted kinase involved in various cellular processes, including glucose metabolism. nih.govtaylorandfrancis.com The phosphorylation of GSK3β at Serine 9, which is induced by Akt, leads to its inhibition. taylorandfrancis.com This intricate interplay is a key part of the mechanism through which Trodusquemine improves insulin sensitivity. alzdiscovery.org

KinaseEffect of Trodusquemine (via PTP1B inhibition)Downstream Consequence
Protein Kinase B (Akt) Increased phosphorylation and activationPromotes glucose uptake and utilization
Glycogen Synthase Kinase 3 (GSK3) Increased phosphorylation (inhibition)Contributes to improved insulin sensitivity

Activation of AMP-activated Protein Kinase (AMPK)

Trodusquemine has been shown to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.gov AMPK is activated during states of low cellular energy (high AMP:ATP ratio) and works to restore energy balance by stimulating catabolic pathways that generate ATP and inhibiting anabolic pathways that consume ATP. nih.govnih.govyoutube.com The activation of AMPK by Trodusquemine contributes to its beneficial metabolic effects, including the potential to counteract low-grade inflammation and protect against atherosclerosis. nih.govfrontiersin.org

Modulation of Dopamine (B1211576) and Norepinephrine (B1679862) Transporters

Initial in vitro screenings suggested that Trodusquemine has an inhibitory effect on the dopamine transporter (DAT). mdpi.commdpi.com However, subsequent in vivo studies have indicated that the appetite-suppressing effects of Trodusquemine are not primarily mediated by alterations in dopamine transporter activity. mdpi.com The dopamine transporter is responsible for the reuptake of dopamine from the synaptic cleft, thereby regulating dopaminergic signaling. nih.govnih.gov Trodusquemine has also been noted to affect norepinephrine reuptake. drugbank.com The norepinephrine transporter (NET) can also clear dopamine in brain regions with low levels of DAT. nih.govnih.gov

N-Methyl-D-Aspartate Receptor (NMDAR) Modulation

The N-Methyl-D-Aspartate Receptor (NMDAR) is a crucial glutamate (B1630785) receptor in the brain, involved in synaptic plasticity, learning, and memory. elifesciences.orgnih.govnih.gov Modulation of NMDAR activity is a key area of research for various neurological and psychiatric disorders. elifesciences.orgnih.gov Steroids have been shown to modulate NMDAR-stimulated dopamine release through sigma receptors. doi.org While Trodusquemine is a sterol-based compound, current research has not established a direct modulatory effect of Trodusquemine on the N-Methyl-D-Aspartate Receptor (NMDAR). Further investigation is required to determine if any such interaction exists.

Regulation of Neuropeptide Expression (e.g., Agouti-related peptide (AgRP), Neuropeptide Y (NPY))

Trodusquemine exerts influence over metabolic processes by modulating the expression of key neuropeptides within the hypothalamus. nih.govrepec.org Research indicates that the compound acts in the brain, particularly within the paraventricular nucleus of the hypothalamus, to induce patterns of neuropeptide expression that are typically associated with weight loss. nih.govrepec.org Specifically, Trodusquemine has been shown to downregulate the expression of the orexigenic (appetite-stimulating) neuropeptides Agouti-related peptide (AgRP) and Neuropeptide Y (NPY). nih.govrepec.org These neuropeptides are co-expressed in the arcuate nucleus of the hypothalamus and are potent stimulators of food intake. nih.govresearchgate.net By reducing the expression of AgRP and NPY, Trodusquemine helps to control hypothalamic neuronal pathways that mediate both feeding behavior and energy balance. repec.org This regulatory action contributes to a reduction in food intake and an increase in energy expenditure, without triggering the compensatory hyperphagia often linked with fasting. repec.org

NeuropeptideEffect of TrodusqueminePrimary Location of Action
Agouti-related peptide (AgRP) Downregulation/Suppression of expression nih.govrepec.orgHypothalamus (Arcuate Nucleus) repec.orgnih.gov
Neuropeptide Y (NPY) Downregulation/Suppression of expression nih.govrepec.orgHypothalamus (Arcuate Nucleus) repec.orgnih.gov

Epigenetic Changes via microRNA (miRNA) Expression

Epigenetic modifications, which alter gene expression without changing the DNA sequence, include the actions of microRNAs (miRNAs). researchgate.netresearchgate.netnih.gov miRNAs are small, non-coding RNA molecules that regulate gene expression post-transcriptionally. researchgate.netyoutube.com Dysregulation of miRNA expression is implicated in a variety of diseases. youtube.comnih.govresearchgate.net

Research has demonstrated that Trodusquemine can modulate the expression of miRNAs. In a study on liver explants from horses with Equine Metabolic Syndrome, Trodusquemine treatment resulted in the regulated expression of major proinflammatory microRNAs, specifically miR-802 and miR-211. nih.gov This finding indicates that Trodusquemine can induce epigenetic changes by influencing miRNA expression, which in turn affects inflammatory pathways. nih.gov

Modulation of Protein Aggregation and Misfolding

Trodusquemine has been identified as a modulator of the aggregation processes of proteins implicated in neurodegenerative diseases, such as Amyloid-β (Aβ) and α-Synuclein (αS). nih.gov The compound appears to operate through a generic mechanism of displacing misfolded oligomers from cell membranes, thereby neutralizing their cytotoxicity. nih.govresearchgate.net

Impact on Amyloid-β (Aβ) Aggregation Kinetics

The aggregation of Aβ peptides is a complex process involving multiple microscopic steps, including primary nucleation (the initial formation of aggregates from monomers) and secondary nucleation (the formation of new aggregates catalyzed by the surface of existing fibrils). nih.govnih.gov

Kinetic studies have elucidated Trodusquemine's specific effects on these steps for Aβ42:

Primary Nucleation : Trodusquemine does not appear to significantly affect the primary nucleation step. researchgate.netnih.gov This was determined through seeded aggregation experiments where primary nucleation is not the rate-limiting step; even under these conditions, Trodusquemine accelerated aggregation. nih.gov

Secondary Nucleation : The compound's acceleratory effect on Aβ42 aggregation is attributed predominantly to the promotion of monomer-dependent secondary nucleation. nih.govrepec.orgyoutube.comnih.govresearchgate.net By increasing the rate of this surface-catalyzed process, Trodusquemine leads to the formation of shorter fibrils. nih.gov

A key aspect of Trodusquemine's mechanism is its ability to mitigate the toxicity of Aβ oligomers, which are considered key pathogenic agents in Alzheimer's disease. nih.govnih.gov The compound significantly reduces the toxicity of Aβ42 oligomers to neuroblastoma cells. nih.govyoutube.comnih.gov This protective effect is achieved primarily by displacing the oligomers from the cellular membranes, thereby inhibiting their harmful interactions. nih.govnih.govyoutube.comnih.gov

Confocal microscopy has shown that Trodusquemine reduces the colocalization of Aβ40 oligomers with the membranes of cultured neuroblastoma cells. nih.gov While it displaces these toxic species, Trodusquemine does so without causing substantial morphological or structural changes to the oligomers themselves. nih.gov The reduced toxicity may also be linked to the accelerated conversion of oligomers into more stable and less toxic mature fibrils. nih.govrepec.orgyoutube.com

Impact on Aβ OligomersMechanismResult
Toxicity Markedly reduced in the presence of Trodusquemine. nih.govnih.govnih.govAbrogation of cytotoxicity. nih.gov
Membrane Binding Inhibited by displacing oligomers from cell membranes. nih.govnih.govnih.govPrevention of harmful oligomer-membrane interactions. nih.gov
Morphology No substantial changes observed. nih.govThe compound acts on the location, not the structure, of the oligomer.
Aggregation Rate Enhanced conversion to mature fibrils. nih.govresearchgate.netDepletion of the pool of toxic oligomeric intermediates. researchgate.net

Effects on α-Synuclein (αS) Aggregation

In contrast to its effect on Aβ42, Trodusquemine inhibits the aggregation of α-Synuclein (αS), a protein centrally implicated in Parkinson's disease. nih.govcore.ac.ukcam.ac.uk It has been shown to be capable of inhibiting multiple steps in the αS aggregation pathway. nih.govcore.ac.ukcam.ac.ukrug.nl Specifically, Trodusquemine inhibits both the lipid-induced primary nucleation of αS and the critical secondary nucleation processes that occur on the surface of existing fibrils. nih.govresearchgate.net By binding to the surface of αS fibrils, it prevents the autocatalytic amplification that is responsible for the rapid proliferation of toxic oligomeric species. researchgate.net

Similar to its action on Aβ oligomers, Trodusquemine effectively suppresses the toxicity of αS oligomers in neuronal cells. nih.govcam.ac.ukrug.nl This is also achieved by displacing pre-formed αS oligomers from the cell membranes of neuroblastoma cells. researchgate.net This mechanism appears to be a common feature of the aminosterol family, protecting cells from the damaging interaction with misfolded oligomeric species. nih.gov

Displacement of Oligomers from Phospholipid Membranes

A growing body of research highlights the critical role of Trodusquemine in mitigating the cytotoxicity associated with protein misfolding diseases. The accumulation of misfolded protein oligomers on the surface of cell membranes is a key pathological feature of numerous neurodegenerative disorders, including Alzheimer's and Parkinson's disease. These oligomers are known to disrupt membrane integrity and cellular function, ultimately leading to cell death.

Trodusquemine has been shown to directly intervene in this process by displacing these harmful oligomers from the phospholipid membranes of cells. alzdiscovery.orgwikipedia.org This action is considered a generic mechanism, as it is effective against oligomers formed from different proteins, such as amyloid-β (Aβ), α-synuclein (αS), and HypF-N. alzdiscovery.orgwikipedia.orgabdn.ac.uk The remarkable aspect of this mechanism is that Trodusquemine achieves this displacement without causing significant structural or morphological changes to the oligomers themselves. alzdiscovery.orgwikipedia.org

One study demonstrated that while Trodusquemine enhances the aggregation of Aβ42, the 42-residue form of the amyloid-β peptide, it concurrently suppresses its toxicity by preventing the binding of these oligomers to cellular membranes. explorationpub.com This suggests that the therapeutic effect of Trodusquemine lies not in preventing aggregation itself, but in altering the localization of the aggregates, thereby neutralizing their toxic potential. explorationpub.com This displacement mechanism effectively rescues neuronal cells from the cytotoxic effects of these protein oligomers. alzdiscovery.orgwikipedia.orgexplorationpub.com

Interactive Table: Impact of Trodusquemine on Misfolded Protein Oligomers

Protein OligomerEffect of TrodusquemineOutcomeReference
Amyloid-β (Aβ)Displaces oligomers from cell membranesReduces cytotoxicity alzdiscovery.orgwikipedia.org
α-Synuclein (αS)Displaces oligomers from cell membranesReduces cytotoxicity alzdiscovery.orgwikipedia.org
HypF-NDisplaces oligomers from cell membranesReduces cytotoxicity alzdiscovery.orgwikipedia.org
Aβ42Enhances aggregation but displaces oligomers from membranesSuppresses toxicity explorationpub.com

Influence on Endocannabinoid System Signaling

Beyond its direct interaction with misfolded proteins, Trodusquemine also exerts an influence on the endocannabinoid system (ECS). The ECS is a complex and widespread neuromodulatory system that plays a crucial role in regulating a variety of physiological processes, including mood, pain, and memory. mdpi.comnih.gov It comprises cannabinoid receptors (CB1 and CB2), endogenous cannabinoids (endocannabinoids) like anandamide (B1667382) and 2-arachidonoylglycerol (B1664049) (2-AG), and the enzymes that synthesize and degrade them. nih.govnih.gov

Trodusquemine's influence on the ECS is primarily indirect, stemming from its well-established role as an inhibitor of protein tyrosine phosphatase 1B (PTP1B). alzdiscovery.orgabdn.ac.uknih.gov Research has shown that PTP1B activity can negatively impact the endocannabinoid system by dephosphorylating and thereby inactivating metabotropic glutamate receptor 5 (mGluR5). alzdiscovery.org The activation of mGluR5 is linked to the production of endocannabinoids.

Preclinical studies have demonstrated that in response to stress, which can elevate PTP1B activity, the levels of endogenous cannabinoids can decrease. alzdiscovery.orgnih.gov Treatment with Trodusquemine has been found to inhibit this reduction of endocannabinoid levels in the amygdala of stressed mice, leading to a decrease in stress-induced anxiety. alzdiscovery.orgnih.gov By inhibiting PTP1B, Trodusquemine effectively protects the signaling pathways that lead to the production of endocannabinoids, thus modulating the ECS and its downstream effects. alzdiscovery.org

Interactive Table: Trodusquemine's Influence on the Endocannabinoid System

Molecule/SystemTrodusquemine's ActionMechanismConsequenceReference
PTP1BInhibitionAllosteric inhibitionPrevents dephosphorylation of downstream targets alzdiscovery.orgnih.gov
mGluR5Indirect ActivationBy inhibiting PTP1B, prevents mGluR5 inactivationPromotes endocannabinoid production alzdiscovery.org
EndocannabinoidsPrevents reductionInhibition of PTP1B preserves signaling for endocannabinoid synthesisReduces stress-induced anxiety alzdiscovery.orgnih.gov

Preclinical Research and Therapeutic Potential

In Vitro and Ex Vivo Mechanistic Investigations

Trodusquemine functions as a selective, reversible, and allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). alzdiscovery.orgnih.gov Unlike competitive inhibitors that bind to the enzyme's active site, Trodusquemine binds to a distinct allosteric site located in the C-terminal domain of PTP1B. nih.govmdpi.com This binding induces a conformational change in the enzyme, which in turn inhibits its catalytic activity. mdpi.com

Enzyme kinetic studies have demonstrated Trodusquemine's high selectivity for PTP1B over other phosphatases, including its closest structural homolog, T-cell protein tyrosine phosphatase (TCPTP). mdpi.com The half-maximal inhibitory concentration (IC50) for PTP1B is approximately 1.0 µM, whereas for TCPTP, it is significantly higher at 224 µM, indicating a 224-fold greater selectivity for PTP1B. mdpi.comresearchgate.net This specificity is attributed to Trodusquemine's interaction with the unique, disordered C-terminus of PTP1B, a structure not conserved in TCPTP or other PTP family members. researchgate.net The inhibition is non-competitive, meaning it does not compete with the substrate for binding to the active site. nih.govwikipedia.org

Table 1: Trodusquemine Inhibitory Activity Against Protein Tyrosine Phosphatases

Enzyme Inhibition Type IC50 Value Selectivity vs. TCPTP
PTP1B Allosteric, Non-competitive ~1.0 µM mdpi.comresearchgate.net 224-fold mdpi.com
TCPTP - 224 µM mdpi.com 1-fold

The alteration of white adipose tissue (WAT) function is a key factor in the development of obesity and related metabolic diseases. researchgate.net Cellular models are crucial for understanding the molecular mechanisms that regulate the function of adipocytes, the primary cells of adipose tissue. researchgate.net PTP1B is recognized as a major negative regulator of insulin (B600854) signaling pathways. nih.gov In cellular models of insulin resistance, such as equine hepatic progenitor cells (HPCs) subjected to lipotoxic conditions with palmitate, Trodusquemine has been shown to restore metabolic function. mdpi.comresearchgate.net

In these models, Trodusquemine treatment enhanced insulin sensitivity. researchgate.net For instance, in HepG2 cells, a human liver cell line, Trodusquemine significantly increased the insulin-stimulated tyrosine phosphorylation of the insulin receptor (IR) beta subunit, a direct target of PTP1B. researchgate.net This enhancement of the insulin signaling cascade suggests a mechanism for improving glucose homeostasis at the cellular level. nih.gov Studies highlight that PTP1B inhibition can counteract adipocyte dysfunction, which is a critical element in the progression of insulin resistance in obesity. nih.gov

Adipose-derived stem cells (ASCs), which are multipotent progenitor cells found in adipose tissue, can differentiate into various cell types, including adipocytes. researchgate.netdovepress.com In studies using ASCs, Trodusquemine has been shown to positively influence their function. The compound was found to improve the adipogenic differentiation process in these cells. nih.gov

Furthermore, Trodusquemine demonstrated a capacity to mitigate cellular stress in ASCs. nih.gov Specifically, it was shown to reduce both endoplasmic reticulum (ER) stress and oxidative stress. nih.gov This was evidenced by a decrease in the production of reactive oxygen species (ROS) and nitric oxide (NO). nih.gov By normalizing intracellular free fatty acid concentrations and modulating mitochondrial dynamics, Trodusquemine helps counteract the adipocyte dysfunction that contributes to insulin resistance. nih.gov

Neuroblastoma cell lines, such as the human SH-SY5Y line, are widely used to study the cellular toxicity associated with protein misfolding diseases like Alzheimer's and Parkinson's. nih.govresearchgate.net In these models, oligomers of proteins such as amyloid-β (Aβ) and α-synuclein (αS) are known to be cytotoxic. nih.gov

Research has shown that Trodusquemine can markedly reduce the cytotoxicity of Aβ, αS, and HypF-N oligomers in human neuroblastoma cells. nih.govresearchgate.net The mechanism involves Trodusquemine displacing these toxic oligomers from the cell membranes, thereby preventing them from causing cellular damage. nih.govresearchgate.netnih.gov This protective effect occurs without causing significant structural changes to the oligomers themselves. nih.gov For example, in one study, Aβ42 oligomers were incubated with SH-SY5Y cells. At a 1:1 molar ratio of Aβ42 to Trodusquemine, cell viability was increased by 22%, reaching 96% of the viability of untreated control cells. nih.gov This suggests a generic mechanism by which Trodusquemine can protect cells from the toxicity induced by various misfolded protein oligomers. nih.govresearchgate.net

Table 2: Effect of Trodusquemine on Oligomer-Induced Cytotoxicity in SH-SY5Y Neuroblastoma Cells

Toxic Oligomer Molar Ratio (Oligomer:Trodusquemine) Outcome Reference
Aβ42 1:1 Cell viability increased by 22% (to 96% of control) nih.gov
HypF-N 1:1, 3:1, 10:1 Significantly reduced cytotoxicity at all ratios researchgate.netresearchgate.net
α-Synuclein Not Specified Markedly reduced cytotoxicity nih.gov

PTP1B is overexpressed in certain cancers, including approximately 25% of breast cancers where the human epidermal growth factor receptor 2 (HER2) is also overexpressed. alzdiscovery.orgcshl.edu In this context, PTP1B appears to be a driver of HER2-mediated tumor growth. alzdiscovery.org

In vitro studies using cancer cell lines have demonstrated the anti-cancer potential of Trodusquemine. The compound has been shown to inhibit the proliferation and migration of specific cancer cells. alzdiscovery.orgplos.org In models of HER2-positive breast cancer, treatment with Trodusquemine was found to inhibit not only PTP1B signaling but also the signaling from HER2 proteins. cshl.edu This dual inhibition leads to a significant reduction in tumor cell growth. alzdiscovery.orgcshl.edu However, the effect of PTP1B inhibition can be cancer-type dependent. For instance, in an ovarian cancer cell line, Trodusquemine was observed to promote cancer cell proliferation and migration, highlighting that its therapeutic benefit may be context-specific. alzdiscovery.org

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), and endoplasmic reticulum (ER) stress, caused by the accumulation of unfolded proteins, are implicated in numerous pathologies. nih.gov PTP1B is involved in the regulation of ER stress. alzdiscovery.org

Trodusquemine has been shown to protect against cellular stress in various in vitro and ex vivo models. In an ex vivo model of arterial tissue, Trodusquemine was protective against ER stress, an effect mediated through its inhibition of PTP1B. alzdiscovery.org Studies on HepG2 liver cells showed that Trodusquemine could attenuate ER and oxidative stress induced by lipotoxicity. nih.gov Similarly, in adipose stem progenitor cells (ASCs), Trodusquemine treatment led to a reduction in both ER and oxidative stress by decreasing the production of ROS and nitric oxide. nih.gov This suggests a broad role for Trodusquemine in mitigating cellular stress pathways that are central to various disease processes. alzdiscovery.orgnih.gov

Macrophage Foam Cell Formation Prevention

Atherosclerosis is recognized as a chronic inflammatory condition. nih.gov A key process in its development is the formation of macrophage foam cells, which are macrophages that have taken up excessive amounts of cholesterol. abdn.ac.ukfrontiersin.org Trodusquemine has been shown to intervene in this process. By inhibiting the enzyme PTP1B, trodusquemine prevents white blood cells, specifically macrophages, from transforming into foam cells. abdn.ac.uk This action is crucial as PTP1B activity is often elevated in conditions like obesity and diabetes and contributes to the development of aortic plaques by promoting the accumulation of fat in artery walls. abdn.ac.uk

Research has demonstrated that inhibiting PTP1B with trodusquemine can block the immune response that leads to white blood cells taking up oxidized cholesterol, thereby preventing them from becoming foam cells and contributing to the fatty deposits within arteries. abdn.ac.uk Studies have also shown that the genetic deletion of PTP1B leads to lower levels of cholesterol, particularly low-density lipoprotein (LDL) cholesterol, in mice. abdn.ac.uk The aim of further research is to provide evidence that trodusquemine can improve the inflammatory profile of macrophages, which is a key factor in atherosclerosis. hra.nhs.uk

In Vivo Animal Model Studies

In murine models of diet-induced obesity (DIO), trodusquemine has consistently demonstrated efficacy in promoting weight loss. nih.govexlibrisgroup.com Treatment with trodusquemine leads to a reduction in appetite and a significant decrease in body weight that is specifically attributed to fat loss, while lean tissue is preserved. alzdiscovery.orgnih.govexlibrisgroup.com The extent of weight loss has been observed to be proportional to the initial body weight of the obese rodents. alzdiscovery.org

In one study involving AKR/J mice with diet-induced obesity, those treated with trodusquemine while on a 60% fat kcal diet showed a greater percentage of body weight loss compared to those on 45% and 10% fat kcal diets (41% vs. 37% and 15%, respectively). bioworld.com This weight reduction was linked to decreased food intake, suggesting a centrally mediated mechanism of action. bioworld.com Furthermore, treated mice on the higher fat diets experienced a significant 3- to 5-fold reduction in percent body fat. bioworld.com

Interactive Data Table: Effect of Trodusquemine on Body Weight and Composition in DIO Mice

Diet Group (% fat kcal)TreatmentAverage Body Weight Loss (%)Reduction in Body Fat
60%Trodusquemine41%3- to 5-fold decrease
45%Trodusquemine37%3- to 5-fold decrease
10%Trodusquemine15%Not specified

This table is based on data reported from preclinical studies in diet-induced obese mice. bioworld.com

Trodusquemine has shown significant promise in genetic models of obesity and diabetes by improving glucose homeostasis and insulin sensitivity. alzdiscovery.orgnih.gov The compound's primary mechanism involves the inhibition of PTP1B, a key negative regulator of insulin and leptin signaling pathways. nih.govexlibrisgroup.comnih.gov By inhibiting PTP1B, trodusquemine enhances insulin signaling. alzdiscovery.org

Studies in genetically obese and diabetic mice have shown that trodusquemine treatment leads to improved plasma levels of insulin and leptin. alzdiscovery.orgnih.govexlibrisgroup.com Specifically, in mice on a high-fat diet, trodusquemine treatment resulted in 14- and 30-fold decreases in plasma insulin and leptin levels, respectively, bringing them back to control levels. bioworld.com This indicates a restoration of sensitivity to these critical metabolic hormones. The improvement in insulin sensitivity is a crucial factor in managing type 2 diabetes, a condition often linked to obesity. nih.govdromicslabs.com

Preclinical research suggests that trodusquemine can effectively address non-alcoholic fatty liver disease (NAFLD). By inhibiting PTP1B, the compound helps to reduce hepatic lipogenesis, which is the production of fat in the liver. nih.gov In early studies with obese diabetic rodents, trodusquemine was observed to reverse hepatic steatosis, a key feature of NAFLD. researchgate.net More recent research has further elucidated the compound's beneficial effects on the liver, noting its anti-inflammatory and antifibrotic activity in the context of equine metabolic syndrome. madbarn.com These findings highlight the potential of trodusquemine as a therapeutic agent for NAFLD and the more advanced nonalcoholic steatohepatitis (NASH). nih.govresearchgate.netboehringer-ingelheim.com

Trodusquemine has demonstrated significant potential in the treatment of atherosclerosis, a primary cause of cardiovascular disease. nih.gov In the LDLR-/- mouse model of atherosclerosis, both acute and chronic administration of trodusquemine led to a reversal of atherosclerotic plaque formation. alzdiscovery.org This effect was accompanied by a decrease in total cholesterol and triglyceride levels. alzdiscovery.orgnih.gov

The mechanism behind this is linked to the inhibition of PTP1B, which has been shown to prevent and even reverse the formation of atherosclerotic plaques. nih.gov Studies have shown that a single dose of trodusquemine can lead to a decrease in aortic plaque in preclinical models. abdn.ac.uktheolympian.com This reduction in plaque is associated with the hyperphosphorylation of aortic Akt/PKB and AMPKα. nih.gov The findings from these animal models suggest that PTP1B inhibitors like trodusquemine could be a novel therapeutic strategy for preventing and reversing atherosclerosis. nih.govyoutube.com

Interactive Data Table: Key Findings of Trodusquemine in Cardiovascular Models

ModelKey FindingsAssociated Mechanisms
LDLR-/- mice on high-fat dietReversal of atherosclerotic plaque formationInhibition of PTP1B, decreased total cholesterol and triglycerides, hyperphosphorylation of aortic Akt/PKB and AMPKα
Mice with set-in atherosclerosisReduction of fat in arteriesInhibition of PTP1B, activation of AMPK

This table summarizes key preclinical findings on the cardiovascular effects of Trodusquemine. alzdiscovery.orgnih.govtheolympian.com

Neurodegenerative Disorders

While trodusquemine has not yet been tested in mammalian models of Alzheimer's disease, its primary target, protein tyrosine phosphatase 1B (PTP1B), is known to be highly expressed on microglia in the hippocampus of patients with AD. nih.gov The inhibition of PTP1B is a potential therapeutic strategy, as the enzyme is a negative regulator of insulin signaling, and impaired cerebral glucose metabolism is a known pathologic feature of AD. nih.govnih.gov

Table 1: Effects of Trodusquemine in a C. elegans Model of Alzheimer's Disease
FindingObservationSource
ToxicitySuppresses Aβ42-mediated toxicity. youtube.commadbarn.com
AggregationEnhances the rate of Aβ42 aggregation. youtube.com
MechanismDisplaces Aβ42 oligomers from cell membranes. youtube.commadbarn.com
Overall FitnessIncreased the fitness of AD model worms by ~50%. nih.gov
Total Aβ42 LevelsNo detectable change. madbarn.comnih.gov

Trodusquemine has shown significant therapeutic potential in preclinical models of Parkinson's disease (PD). mdpi.commdpi.com The aggregation of the protein α-synuclein is a key event associated with the onset and progression of PD. mdpi.com Research demonstrates that trodusquemine is capable of inhibiting multiple steps in the α-synuclein aggregation pathway, including both the initial lipid-induced process and the subsequent fibril-dependent secondary pathways. mdpi.comresearchtopractice.com

In a C. elegans model of Parkinson's disease, the administration of trodusquemine, even after the initial growth phase of aggregates, led to a dramatic reduction in the number of α-synuclein inclusions. mdpi.comoncotarget.com This reduction in protein inclusions was accompanied by the elimination of related muscle paralysis and an increase in the lifespan of the organism. mdpi.commdpi.com The compound effectively suppresses the toxicity of α-synuclein oligomers in neuronal cells. mdpi.cominventia.life

Table 2: Effects of Trodusquemine in a C. elegans Model of Parkinson's Disease
EndpointResultSource
α-Synuclein InclusionsDramatically reduced. mdpi.commdpi.com
Muscle ParalysisEliminated. mdpi.commdpi.com
LifespanIncreased. mdpi.comoncotarget.com
MechanismInhibits multiple events in the α-synuclein aggregation cascade. mdpi.com

Trodusquemine functions as a reversible, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key negative regulator of insulin and leptin signaling pathways. nih.govnih.gov By inhibiting PTP1B, trodusquemine enhances neuronal insulin signaling. nih.govmedchemexpress.com

In neuronal cell cultures, trodusquemine treatment was shown to have insulin-mimetic effects, increasing the phosphorylation of key components of the insulin-signaling cascade. nih.govnih.gov Specifically, it led to the increased phosphorylation of the insulin receptor-β (IRβ), Akt, and glycogen (B147801) synthase kinase 3β (GSK3β). nih.govnih.gov In mouse models, central administration of trodusquemine rescued deficits in neuronal insulin signaling, leading to increased levels of phosphorylated insulin receptor substrate 1 (p-IRS1) and the downstream signaling components Akt and GSK3. nih.govmedchemexpress.com This improvement in central insulin signaling was also shown to restore hepatic (liver) insulin sensitivity. medchemexpress.com

Table 3: Trodusquemine's Effect on Neuronal Insulin Signaling Pathway Components
ProteinEffectModel SystemSource
PTP1BInhibition.Biochemical Assays nih.gov
Insulin Receptor β (IRβ)Increased phosphorylation.F11 Neuronal Cells, Rat Hypothalamus nih.govnih.gov
IRS1Increased phosphorylation.Mouse Hypothalamus nih.govmedchemexpress.com
Akt (Protein Kinase B)Increased phosphorylation.F11 Neuronal Cells, Mouse Hypothalamus medchemexpress.comnih.govnih.gov
GSK3βIncreased phosphorylation.F11 Neuronal Cells, Mouse Hypothalamus medchemexpress.comnih.govnih.gov

Oncology Applications

The PTP1B enzyme, which trodusquemine inhibits, has been identified as playing a critical role in the development of tumors where HER2 signaling is overactive. In preclinical studies using mouse models of HER2-positive breast cancer, treatment with trodusquemine (also known as MSI-1436) demonstrated significant anti-tumor effects.

The administration of the compound resulted in extensive inhibition of tumor growth. Furthermore, trodusquemine treatment was effective in preventing the metastasis of cancer cells to the lung in these animal models. The mechanism for this anti-cancer activity involves the inhibition of both PTP1B and, consequently, the signaling by HER2 proteins.

Table 4: Anti-Tumor Effects of Trodusquemine in HER2-Positive Breast Cancer Models
EffectObservation in Animal ModelsSource
Primary Tumor GrowthExtensively inhibited.
MetastasisPrevention of metastasis to the lung.
MechanismInhibition of PTP1B and HER2 signaling.

The role of PTP1B, and therefore the effect of its inhibitor trodusquemine, appears to be context-dependent in different cancer types. In ovarian cancer models, PTP1B has been shown to function as a negative regulator of signaling pathways that promote tumor growth. nih.govmdpi.com

Studies have demonstrated that PTP1B is underexpressed in a variety of ovarian carcinoma-derived cell lines when compared to immortalized normal human ovarian surface epithelial (HOSE) cell lines. nih.govmdpi.com When PTP1B expression was restored in these cancer cells, it led to a significant decrease in cell migration, invasion, proliferation, and survival. nih.govmdpi.com Conversely, when PTP1B was inhibited by trodusquemine (this compound) in the non-cancerous, immortalized HOSE cell lines, it resulted in an increase in their proliferation and migration. nih.gov This suggests that in the context of normal ovarian epithelial cells, inhibition of PTP1B can promote pro-tumorigenic characteristics, highlighting a distinct, context-dependent role for this signaling pathway compared to its role in HER2-positive breast cancer. nih.gov

Regenerative Medicine

Trodusquemine has demonstrated significant potential as a regenerative agent in various preclinical models, promoting the repair and regeneration of different tissues. alzdiscovery.orgnih.gov

The compound has shown notable effects in promoting the regeneration of heart muscle tissue following injury. In adult zebrafish, a model organism known for its innate regenerative capabilities, Trodusquemine treatment accelerated the rate of heart muscle regeneration by two- to three-fold after ventricular damage. nih.gov

Studies in mouse models of ischemic myocardial infarction have also yielded significant findings. alzdiscovery.orgnih.gov Administration of Trodusquemine after an induced heart attack led to improved survival rates, enhanced heart function, a reduction in the size of the infarcted area, and an increase in the proliferation of cardiomyocytes. alzdiscovery.orgnih.gov Specifically, Trodusquemine treatment improved heart function by two-fold, as measured by fractional shortening and ejection volume, and reduced infarct size by 53%. alzdiscovery.org It is noteworthy that the compound enhanced the recovery process without mitigating the initial ischemic damage. alzdiscovery.org

Table 1: Effects of Trodusquemine on Myocardial Regeneration in Mice Post-Ischemic Injury alzdiscovery.org
ParameterObservation
Survival RateIncreased from 55% (control) to 70-80% (treated)
Heart Function (Fractional Shortening & Ejection Volume)2-fold improvement
Infarct Size ReductionReduced by 53%
Myocardial Proliferation4-fold increase

Impaired wound healing is a significant complication in diabetic models, partly due to the upregulation of PTP1B. alzdiscovery.org This enzyme can inhibit the proliferation and migration of vascular endothelial cells, which is a critical process for healing. alzdiscovery.org Preclinical research suggests that inhibiting PTP1B can restore wound healing processes in a mouse model of diabetes. alzdiscovery.org As a potent PTP1B inhibitor, Trodusquemine has the potential to promote healing in the context of diabetes. alzdiscovery.org

The regenerative capacity of Trodusquemine extends beyond cardiac tissue. alzdiscovery.orgnih.govnih.gov In studies using adult zebrafish, the compound was found to accelerate the repair of amputated caudal fins, which are complex structures composed of bone, connective tissue, vasculature, and nerves. nih.govnih.gov Trodusquemine increased the rate of tail fin regeneration by approximately two- to three-fold without causing tissue overgrowth or malformation. alzdiscovery.orgnih.gov

In mice, Trodusquemine was also observed to activate satellite cells, a population of stem cells in skeletal muscle, by two-fold following injury, indicating its pro-regenerative properties are driven by PTP1B inhibition. alzdiscovery.org

Anxiety and Anxiolytic Properties

Preclinical studies have revealed potential anxiolytic (anxiety-reducing) properties of Trodusquemine. alzdiscovery.orgnih.gov Research in mouse models indicates a link between the enzyme PTP1B, anxiety, and the body's endocannabinoid system. mdpi.com The protein LMO4, an endogenous inhibitor of PTP1B, is believed to exert anti-anxiety effects by activating endocannabinoids. alzdiscovery.org In mouse models where LMO4 was deficient, researchers observed anxiety-related behaviors. mdpi.comalzdiscovery.org Administration of Trodusquemine was able to reduce the over-activation of PTP1B, stimulate the production of endocannabinoids in the amygdala, and eliminate the anxious phenotypes in these mice. alzdiscovery.org These findings suggest that Trodusquemine may be capable of correcting pathological processes in the brain associated with PTP1B overactivation. alzdiscovery.org

Antimicrobial Activity against Human Pathogens

Trodusquemine was originally identified during a search for antimicrobial compounds and exhibits broad-spectrum antimicrobial activity. nih.govnih.gov It is structurally related to squalamine, another aminosterol with known antimicrobial properties. alzdiscovery.org Research has shown that Trodusquemine possesses potent activity against a range of human pathogens, including yeasts, Gram-positive bacteria, and Gram-negative bacteria. nih.gov The antimicrobial efficacy is dependent on the specific chemical structure of the compound. nih.gov

Structure Activity Relationship Sar Studies and Compound Optimization

Structural Determinants for PTP1B Inhibitory Activity

Trodusquemine functions as a potent and selective, non-competitive inhibitor of PTP1B. nih.govnih.gov Its inhibitory mechanism is allosteric, meaning it binds to a site on the enzyme distinct from the active catalytic site. nih.govresearchgate.net This is a significant advantage, as it helps to overcome the challenges of achieving selectivity with inhibitors that target the highly conserved catalytic sites of phosphatases. nih.gov

The unique selectivity of Trodusquemine for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), is a key structural determinant. researchgate.netalzdiscovery.org Trodusquemine demonstrates over 200-fold greater selectivity for PTP1B (IC₅₀: 1 µM) compared to TCPTP (IC₅₀: 224 µM). researchgate.netmdpi.com This specificity is attributed to its binding to the C-terminal domain of PTP1B, a region that is not structurally related to other members of the PTP family, including TCPTP. researchgate.net

Molecular studies have identified the specific binding cavity for Trodusquemine on the PTP1B enzyme. mdpi.com The binding process is cooperative, involving two molecules of the inhibitor. The initial binding occurs in a cavity primarily formed by residues in the α7 and α9 helices of the regulatory domain, including Arg371, Arg373, Val375, Val287, Lys292, and Leu294, as well as Leu299, His310, and Ile311. mdpi.com This interaction induces significant conformational changes in the PTP1B protein, leading to its inhibition. mdpi.com

Impact of Chemical Modifications on Biological Efficacy

The biological efficacy of Trodusquemine is intrinsically linked to its unique chemical structure, a conjugate of a polyamine (spermine) and a steroid (a cholesterol metabolite). wikipedia.org Modifications to its core components—the steroid backbone, the spermine (B22157) side chain, and the sulfated moiety—have profound effects on its activity.

Spermine Chain: A defining feature of Trodusquemine is the spermine polyamine chain conjugated at the C-3 position of the steroid ring. wikipedia.org This positively charged chain is critical for its biological actions. The covalent linkage of the spermine to the sterol ring enhances its efficacy compared to spermine alone. nih.gov This specific polyamine distinguishes it from its analogue Squalamine, which contains a spermidine (B129725) moiety instead.

Sulfated Moiety: The side chain of the cholesterol backbone is sulfated at the C-24 position. alzdiscovery.org While important for its activity, this sulfate (B86663) group also makes Trodusquemine a charged molecule, which can limit its oral bioavailability and ability to cross cellular membranes. alzdiscovery.org This limitation was a key consideration in the development of subsequent analogues. mdpi.com

Development and Evaluation of Aminosterol Analogues

The discovery of aminosterols from the dogfish shark, beginning with Squalamine, spurred the search for and development of related compounds with improved properties. nih.govnih.gov

Squalamine: Isolated from the dogfish shark Squalus acanthias, Squalamine was the first aminosterol identified and is structurally similar to Trodusquemine. nih.govnih.gov It consists of a cholestane (B1235564) skeleton and a sulfated side chain, but it is conjugated to a spermidine polyamine at the C-3 position, unlike the spermine in Trodusquemine. nih.gov The discovery of Squalamine and its broad-spectrum biological activities prompted the investigation that led to the isolation of Trodusquemine, which was found to have even greater effectiveness in some assays. nih.gov

DPM-1001: Insights gained from studying Trodusquemine led to the development of DPM-1001, a second-generation PTP1B inhibitor. alzdiscovery.orgmdpi.com DPM-1001 was designed to retain the inhibitory mechanism of Trodusquemine while offering superior drug-like properties. mdpi.com It is a more potent inhibitor of PTP1B, with an IC₅₀ value of 100 nM, compared to Trodusquemine's IC₅₀ of approximately 1 µM. alzdiscovery.orgmdpi.com A crucial difference is that DPM-1001 is not charged, which significantly increases its ability to cross cell membranes and improves its potential as an orally bioavailable therapeutic agent. alzdiscovery.orgmdpi.com

Table 1: Comparison of Trodusquemine and Key Aminosterol Analogues

Compound Polyamine Moiety PTP1B IC₅₀ Key Characteristics
Squalamine Spermidine Not specified Precursor aminosterol; structurally similar to Trodusquemine. nih.gov
Trodusquemine Spermine ~1 µM Natural product; allosteric PTP1B inhibitor; charged molecule. alzdiscovery.orgmdpi.com
DPM-1001 Not specified 100 nM rationally designed analogue; more potent PTP1B inhibitor; uncharged, improved cell permeability. alzdiscovery.orgmdpi.com

Rational Design Strategies for Improved Potency, Selectivity, and Drug-like Properties

The progression from Squalamine to Trodusquemine and then to DPM-1001 illustrates the application of rational design strategies in drug development.

The primary strategy for achieving high selectivity with Trodusquemine was the targeting of an allosteric site on PTP1B rather than its highly conserved catalytic site. nih.govnih.gov This approach successfully bypassed the issue of cross-reactivity with other phosphatases, a common hurdle for catalytic-site inhibitors. researchgate.net The selectivity of Trodusquemine is specifically conferred by its interaction with the unique C-terminal regulatory domain of PTP1B. researchgate.netmdpi.com

Further rational design focused on improving the compound's potency and pharmacokinetic properties. While effective, Trodusquemine's utility is hampered by its charged nature due to the sulfate group, which limits its bioavailability. alzdiscovery.org The development of DPM-1001 directly addressed this issue. mdpi.com By creating an uncharged molecule, researchers enhanced its ability to cross cell membranes, a critical drug-like property. alzdiscovery.orgmdpi.com This modification, combined with optimization for PTP1B binding, also resulted in a significant increase in potency, as evidenced by DPM-1001's lower IC₅₀ value. alzdiscovery.orgmdpi.com These efforts represent a classic example of rational drug design, where understanding the structure-activity relationships and limitations of a lead compound (Trodusquemine) guides the synthesis of new analogues with superior therapeutic potential. nih.govmit.edu

Translational Research and Clinical Development Progression

Phase I Clinical Trials

Phase I trials for Trodusquemine were designed to assess its safety, tolerability, and pharmacokinetics in different patient populations. These initial human studies were crucial in determining the potential for further clinical development.

Several Phase I clinical trials were completed to evaluate Trodusquemine in individuals with obesity and/or Type 2 diabetes mellitus. drugbank.com These studies aimed to understand the compound's safety profile and how it is processed in the body in this specific patient group. biospace.commedpath.com The trials were designed as dose-escalating studies to determine the maximum tolerated dose. biospace.com

One such study was a single-dose, tolerance, and pharmacokinetic trial in obese or overweight volunteers with Type 2 diabetes (NCT00606112). medpath.com Another trial (NCT00806338) involved multiple ascending doses to evaluate tolerance and pharmacokinetics in a similar population. drugbank.comalzdiscovery.org A third study (NCT00509132) focused on healthy overweight or obese adults to establish the maximum tolerated single dose. biospace.comalzdiscovery.org

Preliminary findings from these trials suggested that intravenously administered Trodusquemine was well-tolerated and showed a favorable safety profile at the doses tested. biospace.comalzdiscovery.org Importantly, these early studies also provided the first opportunity to examine short-term effects on glucose control, glucose tolerance, and insulin (B600854) sensitivity. biospace.com The results indicated an improvement in glycemic control in overweight and obese patients with Type 2 diabetes. mdpi.com

Phase I Clinical Trials of Trodusquemine in Obesity and Type 2 Diabetes

Clinical Trial Identifier Status Population Focus
NCT00509132 Completed Healthy overweight and obese adults Safety, tolerability, and pharmacokinetics of single ascending doses. biospace.comalzdiscovery.org
NCT00606112 Completed Obese or overweight Type 2 diabetic volunteers Safety, tolerance, and pharmacokinetics of a single intravenous dose. medpath.comalzdiscovery.org
NCT00806338 Completed Obese or overweight Type 2 diabetic volunteers Safety, tolerance, and pharmacokinetics of multiple ascending doses. drugbank.comalzdiscovery.org

The therapeutic potential of Trodusquemine was also explored in the context of oncology, specifically in patients with metastatic breast cancer. mdpi.comdrugbank.com The rationale for this investigation stemmed from preclinical evidence suggesting that the inhibition of PTP1B, Trodusquemine's primary target, could control tumorigenesis and malignancy in HER2-positive breast cancer. mdpi.com PTP1B has been identified as a positive modulator of the oncogenic signaling induced by the HER2/ErbB-2 receptor tyrosine kinase. mdpi.com

A Phase I clinical trial (NCT02524951) was initiated to assess Trodusquemine in patients with metastatic breast cancer. mdpi.commdpi.com However, this trial was ultimately terminated. mdpi.comdrugbank.com The termination was reportedly due to a lack of sponsor interest, and as a result, data on the outcomes for these patients are not available. alzdiscovery.orgmdpi.com

In addition to safety and pharmacokinetics, Phase I trials of Trodusquemine also aimed to evaluate its pharmacodynamic effects and its ability to modulate specific biomarkers in humans. medpath.comclinicaltrials.gov These endpoints are crucial for understanding a drug's mechanism of action and for providing early signs of efficacy. The studies were designed to see if Trodusquemine had any effect on appetite, mood, or behavior, as well as on selected biomarkers, which are substances in the blood that may change in response to the drug. medpath.comclinicaltrials.gov While detailed results from the full trials have not been published, preliminary reports indicated that Trodusquemine improved glucose tolerance. alzdiscovery.org

Challenges in Clinical Translation

The journey of Trodusquemine from a promising preclinical compound to a widely available therapeutic has been hampered by several significant challenges. These hurdles have impacted its clinical development and progression to later-phase trials.

A major challenge in the clinical translation of Trodusquemine lies in its pharmacokinetic properties. Trodusquemine is a charged molecule, which significantly limits its oral bioavailability. alzdiscovery.org This characteristic necessitates that the drug be administered intravenously, which is less convenient for chronic conditions like obesity and Type 2 diabetes compared to an oral medication. alzdiscovery.orgmdpi.com While the compound has a reasonable pharmacokinetic profile when administered intravenously, the lack of oral bioavailability presents a considerable constraint for its broader clinical use. alzdiscovery.org

Similarly, the Phase I trial in metastatic breast cancer (NCT02524951) was terminated. drugbank.com The rights to Trodusquemine have since been acquired by other companies, including Depymed, which initiated the breast cancer trial. alzdiscovery.orgmdpi.com However, the lack of sustained financial backing and strategic interest has been a recurring theme in the developmental history of this compound. alzdiscovery.orgmdpi.com

Potential for Repurposing and Future Clinical Exploration

Trodusquemine, an aminosterol compound, has demonstrated a significant potential for repurposing across a wide spectrum of diseases, largely attributed to its primary mechanism of action as a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). wikipedia.orgcancer.gov The enzyme PTP1B is recognized for its role in various pathological processes, and its inhibition by Trodusquemine has opened avenues for investigating the compound's efficacy in conditions far beyond its initial focus on metabolic disorders. cancer.govabdn.ac.uk

Initial preclinical research highlighted Trodusquemine's ability to suppress appetite, lead to weight loss, and improve glucose tolerance, which led to its investigation for obesity and type 2 diabetes. wikipedia.orgsup.aidrugbank.com However, subsequent translational research has unveiled its potential in several other key therapeutic areas.

Cardiovascular Disease

A significant area of exploration for Trodusquemine is in the treatment of cardiovascular diseases, particularly atherosclerosis. abdn.ac.uk Preclinical studies in mouse models of atherosclerosis have shown that Trodusquemine can lead to a regression of fatty plaques within the arteries. abdn.ac.uknih.gov The mechanism for this effect is linked to the inhibition of PTP1B, an enzyme that is typically elevated in conditions involving prolonged inflammation, such as obesity and diabetes. abdn.ac.uk Furthermore, Trodusquemine has been found to stimulate the activity of AMP-activated protein kinase (AMPK), which can mimic the beneficial effects of exercise and help to reduce chronic inflammation. abdn.ac.uk More recent research has corroborated these findings by demonstrating similar biochemical changes in white blood cells isolated from human volunteers, suggesting a translatable therapeutic potential for preventing the buildup of fatty deposits in arteries. knowridge.comabdn.ac.uk

Neurodegenerative Disorders

Trodusquemine's ability to cross the blood-brain barrier has made it a candidate for the treatment of neurodegenerative diseases. cancer.govrsc.org In preclinical models, the compound has exhibited neuroprotective properties. For instance, in a mouse model of Alzheimer's disease, Trodusquemine was shown to reverse memory impairment and reduce neuronal loss. wikipedia.orgrsc.org In a C. elegans model of Parkinson's disease, it was found to decrease the aggregation of alpha-synuclein (B15492655), a protein central to the disease's pathology. wikipedia.orgrsc.org These findings are supported by the understanding that PTP1B inhibition can improve insulin signaling in the brain and mitigate inflammation, both of which are implicated in the progression of neurodegenerative conditions. alzdiscovery.org

Oncology

The role of PTP1B in cancer cell growth has led to the investigation of Trodusquemine as a potential anti-cancer agent. cancer.gov PTP1B is known to be upregulated in certain types of cancer, including HER2-driven breast cancer, where it is associated with promoting cell proliferation and a poorer prognosis. cancer.gov Early-phase clinical trials have explored Trodusquemine's anti-tumor properties in breast cancer. abdn.ac.uksup.ai

Regenerative Medicine

Perhaps one of the most promising areas for Trodusquemine's repurposing lies in regenerative medicine. drugbank.comregmednet.com Studies in animal models have shown that the compound can stimulate the regeneration of various tissues. drugbank.comrsc.org This includes the regeneration of heart muscle in zebrafish and mice following a myocardial infarction, as well as the repair of traumatically injured limb muscle in mice. wikipedia.orgrsc.orgnews-medical.net This regenerative capacity has prompted further research into its potential application for treating conditions like Duchenne muscular dystrophy and diabetic kidney disease. regmednet.comnews-medical.net

The broad therapeutic potential of Trodusquemine continues to be an active area of research. While early-phase clinical trials have shown the compound to be well-tolerated, some later-stage trials were halted due to financial challenges faced by the developing company. wikipedia.orgalzdiscovery.org However, the compelling preclinical and early clinical data have spurred continued interest, with companies like Novo Biosciences actively working to advance Trodusquemine towards clinical trials for heart disease and Duchenne muscular dystrophy. regmednet.comnews-medical.net

Research Findings on Trodusquemine's Repurposing Potential

Therapeutic AreaKey Research FindingsModel SystemPrimary Mechanism of Action
Cardiovascular Disease (Atherosclerosis)Reverses the buildup of fatty material (plaques) in arteries. abdn.ac.ukabdn.ac.ukMouse models, Human white blood cells abdn.ac.ukabdn.ac.ukInhibition of PTP1B, stimulation of AMPK abdn.ac.uk
Neurodegenerative Diseases (Alzheimer's, Parkinson's)Reverses memory impairment, reduces neuronal loss, and decreases alpha-synuclein aggregation. wikipedia.orgrsc.orgMouse models, C. elegans wikipedia.orgrsc.orgInhibition of PTP1B, crosses blood-brain barrier cancer.govrsc.org
Oncology (Breast Cancer)Inhibits tumor cell proliferation. cancer.govPreclinical and early clinical studies cancer.govsup.aiInhibition of PTP1B cancer.gov
Regenerative MedicineStimulates regeneration of heart muscle and skeletal muscle. drugbank.comrsc.orgnews-medical.net Investigated for Duchenne muscular dystrophy and diabetic kidney disease. regmednet.comnews-medical.netZebrafish, Mouse models wikipedia.orgrsc.orgnews-medical.netInhibition of PTP1B alzdiscovery.org
Metabolic Disorders (Obesity, Type 2 Diabetes)Suppresses appetite, reduces body weight, and improves insulin sensitivity. wikipedia.orgdrugbank.comMouse models, Early human clinical trials wikipedia.orgdrugbank.comInhibition of PTP1B, central appetite suppression cancer.govdrugbank.com

Future Directions and Advanced Research Perspectives

Comprehensive Elucidation of Off-Target Effects and Polypharmacology

Trodusquemine is primarily recognized as a potent, reversible, and allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key regulator in insulin (B600854) and leptin signaling pathways. alzdiscovery.org Its selectivity for PTP1B is noteworthy, showing a 200-fold greater affinity compared to its closest structural homolog, T-cell protein tyrosine phosphatase (TCPTP). alzdiscovery.org However, a comprehensive understanding of its full interaction profile reveals a more complex polypharmacological nature. researchgate.net

Beyond its primary target, research has indicated that trodusquemine interacts with other molecular targets, which may contribute to its broad spectrum of biological activities. researchgate.netwikipedia.org It has been shown to inhibit other nonreceptor tyrosine phosphatases with comparable potency, such as the activated form of PTPN11 (SHP2). researchgate.net Furthermore, studies have demonstrated its affinity for the dopamine (B1211576) transporter (DAT) and the norepinephrine (B1679862) transporter (NET), with IC50 values of 0.4 μmol/L and 0.7 μmol/L, respectively. wikipedia.orgdrugbank.com There is also evidence suggesting interaction with the NMDA receptor. researchgate.net This capacity to modulate multiple targets is a hallmark of polypharmacology, where a single compound engages with several proteins, potentially leading to synergistic therapeutic effects or unforeseen side effects.

The challenge for future research lies in systematically mapping these off-target interactions. Such studies are crucial to fully deconvolute the mechanisms underlying its diverse preclinical effects, from metabolic regulation and neuroprotection to tissue regeneration. alzdiscovery.orgwikipedia.org Understanding this complex pharmacology is essential for predicting the full range of its physiological effects and for the rational design of second-generation compounds with improved selectivity or tailored multi-target profiles. lesswrong.com The intentional development of drugs that target multiple nodes in a disease network is an emerging paradigm, and a complete characterization of trodusquemine's interactions could position it as a valuable lead compound in this area. lesswrong.com

Optimization of Formulation Strategies for Enhanced Delivery

A significant hurdle in the clinical development of trodusquemine is its suboptimal pharmacokinetic profile, primarily its poor oral bioavailability. alzdiscovery.org As a charged aminosterol molecule, its absorption through the gastrointestinal tract is limited, necessitating intravenous administration in clinical trials. alzdiscovery.org This mode of delivery presents challenges for long-term treatment regimens, particularly for chronic conditions.

Future research must therefore focus on developing advanced formulation strategies to overcome this limitation. The goal is to create delivery systems that can enhance the oral bioavailability of trodusquemine, making it more convenient for patient use. Potential avenues of exploration include:

Lipid-based formulations: Encapsulating trodusquemine in liposomes or solid lipid nanoparticles could protect it from degradation in the digestive system and facilitate its absorption.

Prodrug approaches: Modifying the chemical structure of trodusquemine to create a more lipophilic prodrug that, once absorbed, is metabolized into the active compound.

Supramolecular networks: The ability of aminosterols to form supramolecular networks could be leveraged to design novel drug delivery systems that improve solubility and absorption in bodily fluids. nih.gov

The development of an effective oral formulation would represent a major breakthrough, significantly expanding the therapeutic potential and applicability of trodusquemine for a wide range of diseases.

Advanced Mechanistic Studies on Longevity and Aging Pathways

Emerging preclinical evidence suggests that trodusquemine may function as a geroprotector, a compound that targets the fundamental processes of aging. wikipedia.org Its mechanism of action aligns with well-recognized pathways associated with longevity. The inhibition of PTP1B, its primary target, enhances insulin and leptin signaling, which are critical in metabolic health and are often dysregulated during aging. alzdiscovery.orgresearchgate.net

Studies in various animal models have demonstrated that trodusquemine targets aging-associated processes at both the cellular and organismal levels. wikipedia.org For instance, in C. elegans models of Parkinson's disease, treatment with trodusquemine not only inhibited alpha-synuclein (B15492655) aggregation but also led to a slight increase in the lifespan of the worms. alzdiscovery.orgscienceofparkinsons.com Research in young, developing mice has shown that early life intervention with trodusquemine can metabolically reprogram the liver by inducing significant epigenetic changes in the transcriptome. nih.govnih.gov This reprogramming could potentially delay the onset of age-related diseases and promote longevity. nih.govnih.gov

Future advanced mechanistic studies should aim to:

Elucidate the precise molecular pathways through which trodusquemine exerts its pro-longevity effects beyond PTP1B inhibition.

Investigate its impact on other hallmarks of aging, such as cellular senescence, mitochondrial dysfunction, and inflammation. nih.gov

Determine its effects on healthspan and lifespan in mammalian models of aging.

These investigations will be critical in validating its potential as an anti-aging therapeutic and understanding how its unique properties could be harnessed to promote healthier aging. nih.gov

Exploration of New Therapeutic Indications Based on Emerging Research

While initially investigated for metabolic disorders and cancer, the unique mechanism of action and polypharmacology of trodusquemine have opened up a wide array of potential new therapeutic applications. alzdiscovery.orgabdn.ac.ukmedindia.net Preclinical research has provided compelling evidence for its efficacy in several areas, suggesting that its full therapeutic potential is yet to be realized.

Key Emerging Therapeutic Areas:

Therapeutic AreaPreclinical FindingsSupporting Evidence
Atherosclerosis In mouse models, trodusquemine was shown to reverse atherosclerotic plaque formation, reduce total cholesterol and triglyceride levels, and improve glucose homeostasis. alzdiscovery.orgabdn.ac.uknih.gov It works by inhibiting the PTP1B enzyme, which is elevated in conditions involving prolonged inflammation, and by stimulating the AMPK protein, which mimics the effects of exercise. abdn.ac.ukheraldsun.commiamiherald.com Recent studies on human white blood cells confirmed the same biochemical changes, preventing the formation of foam cells that lead to fatty deposits in arteries. abdn.ac.ukstv.tv alzdiscovery.orgabdn.ac.ukmedindia.netnih.govheraldsun.comabdn.ac.ukstv.tvcharlotteobserver.comijaresm.comabdn.ac.uk
Neurodegenerative Diseases In a C. elegans model of Alzheimer's disease, trodusquemine suppressed the toxicity of Aβ42 oligomers by displacing them from cell membranes, despite increasing their aggregation. nih.govyoutube.com In a C. elegans model of Parkinson's disease, it inhibited the aggregation of alpha-synuclein. alzdiscovery.orgwikipedia.orgscienceofparkinsons.com alzdiscovery.orgwikipedia.orgscienceofparkinsons.comnih.govyoutube.com
Tissue Regeneration Trodusquemine has demonstrated pro-regenerative properties in preclinical models. alzdiscovery.org It enhanced tissue regeneration in both zebrafish and mice and has been shown to stimulate the repair of heart muscle after myocardial infarction in mice. wikipedia.orgnih.gov This has positioned it as a potential regenerative treatment for conditions like heart disease. drugbank.comregmednet.com alzdiscovery.orgwikipedia.orgdrugbank.comnih.govregmednet.com
Metabolic Syndrome In horses with equine metabolic syndrome, trodusquemine improved glucose uptake and restored metabolic flexibility in liver cells. nih.govnih.gov It demonstrated anti-inflammatory and antifibrotic activity, suggesting its potential to treat complex metabolic disorders beyond simple obesity or diabetes. nih.gov nih.govnih.gov

Future research should focus on validating these promising preclinical findings in more advanced animal models and eventually in human clinical trials. The broad spectrum of activity suggests that trodusquemine could be a first-in-class agent for diseases with complex, multi-factorial pathologies. wikipedia.orgnih.gov

Integration of Computational Modeling and Artificial Intelligence in Drug Discovery

The future development and optimization of trodusquemine and its analogs can be significantly accelerated by integrating computational modeling and artificial intelligence (AI). nih.gov The vast and complex datasets generated from pharmacological studies are ideally suited for analysis by advanced AI and machine learning (ML) algorithms. nih.govnih.gov

AI can be leveraged in several key areas of trodusquemine research:

Target Prediction and Polypharmacology: AI models can analyze the structure of trodusquemine to predict additional off-target interactions, providing a more complete map of its polypharmacology and helping to anticipate potential side effects or new therapeutic uses. youtube.com

Drug Design and Optimization: Generative AI models can design novel molecules based on the trodusquemine scaffold. youtube.com These models can be trained to optimize for specific properties, such as improved oral bioavailability, increased target specificity, or enhanced efficacy, while minimizing predicted toxicity. youtube.com

Mechanism of Action Elucidation: By analyzing large-scale omics data (genomics, proteomics, metabolomics) from cells or tissues treated with trodusquemine, AI can identify the complex signaling pathways and networks that are modulated by the compound, offering deeper insights into its mechanism of action. youtube.com

Predictive Modeling: AI can build models to predict which patient populations are most likely to respond to trodusquemine treatment based on their genetic or biomarker profiles, paving the way for personalized medicine approaches. nih.govyoutube.com

The integration of these "in silico" methods with traditional "in vitro" and "in vivo" research creates a powerful cycle of prediction, testing, and refinement. mit.edu This approach can drastically reduce the time and cost associated with drug discovery, helping to more rapidly translate the therapeutic promise of compounds like trodusquemine into clinical reality. nih.govmit.edu

Q & A

Q. What is the primary mechanism by which Trodusquemine inhibits α-synuclein aggregation in neurodegenerative models?

Trodusquemine disrupts α-synuclein aggregation at multiple stages: (1) displacing monomeric α-synuclein from cell membranes, (2) suppressing oligomer-fibril interactions, and (3) reducing membrane-bound oligomer toxicity. This multistep inhibition is validated in Caenorhabditis elegans models, where Trodusquemine improves fitness and longevity by decreasing aggregate formation .

Q. How does Trodusquemine modulate lipid bilayer properties, and why is this relevant to its therapeutic effects?

Trodusquemine binds to lipid bilayers, preferentially interacting with cholesterol, GM1, and sphingomyelin in gel-phase (Lβ) regions. It reduces membrane negative charge (ζ-potential decreases from -23.6 mV to -18.0 mV) and increases mechanical resistance (breakthrough force ↑ by 30% via AFM). These changes stabilize membrane structure, which may prevent toxic oligomer binding .

Q. What evidence supports Trodusquemine’s ability to cross the blood-brain barrier (BBB)?

Unlike its precursor squalamine, Trodusquemine’s aminosterol structure enables BBB penetration. In vivo studies show it suppresses α-synuclein toxicity in C. elegans and reduces amyloid-β oligomer binding in neuronal cell membranes, confirming central nervous system activity .

Q. How does Trodusquemine’s inhibition of PTP1B contribute to metabolic and cardiovascular benefits?

Trodusquemine non-competitively inhibits PTP1B (IC₅₀ = 1.3 µM), enhancing insulin receptor (IRβ) and STAT3 phosphorylation. This improves insulin/leptin signaling, reduces adiposity in diet-induced obese mice (fat mass ↓ 15–20%), and reverses atherosclerotic plaque in murine models via AMPK activation .

Advanced Research Questions

Q. What experimental approaches are recommended to analyze Trodusquemine’s displacement of membrane-bound protein oligomers?

  • Fluorescence Resonance Energy Transfer (FRET): Quantify oligomer displacement by labeling Trodusquemine (acceptor) and oligomers (donor). FRET efficiency decreases as Trodusquemine competes for binding .
  • Atomic Force Microscopy (AFM): Measure changes in oligomer clustering and membrane roughness after treatment (e.g., Aβ40 oligomer binding ↓ 75% at 1:1 Trodusquemine ratio) .
  • Quartz Crystal Microbalance (QCM): Track mass changes in supported lipid bilayers to confirm Trodusquemine insertion (surface area per molecule = 94.8 Ų, tilt angle ≈55°) .

Q. How should researchers design studies to resolve contradictions in Trodusquemine’s concentration-dependent effects on cell viability?

  • Dose Optimization: Evidence shows cell viability decreases at >5 µM (MTT assay), but neuroprotection occurs at 1–3 µM. Use gradient dosing (0.1–10 µM) with controls for cytotoxicity (e.g., LDH release assays) .
  • Time-Course Analysis: Separate acute toxicity (24-hour exposure) from long-term therapeutic effects (7-day exposure in C. elegans) .
  • Membrane vs. Cytosolic Effects: Use fluorescently labeled Trodusquemine to correlate membrane localization with viability outcomes .

Q. What methodologies address discrepancies in Trodusquemine’s dual role in enhancing Aβ42 aggregation while suppressing toxicity?

  • Kinetic Aggregation Assays: Monitor fibril formation with Thioflavin-T fluorescence. Trodusquemine accelerates secondary nucleation but reduces oligomer-membrane binding .
  • Toxicity Rescue Experiments: Co-administer Trodusquemine with pre-formed Aβ42 fibrils. Despite increased fibril load, cell viability improves due to oligomer displacement .

Q. How can pharmacokinetic challenges in Trodusquemine preclinical studies be mitigated?

  • Dosing Regimens: Use intraperitoneal injection (5 mg/kg thrice weekly) for sustained PTP1B inhibition without lean mass loss .
  • BBB Penetration Metrics: Measure brain-to-plasma ratios via LC-MS in rodent models, accounting for its 794.44 g/mol molecular weight .
  • Metabolite Screening: Identify hepatic metabolites (e.g., via NMR) to rule out off-target effects .

Methodological Recommendations

  • Contradiction Analysis: Use orthogonal assays (e.g., AFM + FRET) to validate membrane effects when cell viability data conflict .
  • Preclinical Models: Prioritize C. elegans for neurodegeneration studies and ApoE⁻/⁻ mice for atherosclerosis, ensuring translational relevance .
  • Clinical Translation: Address unpublished Phase I/II trial data by replicating key findings (e.g., PTP1B inhibition) in human cell lines (e.g., SH-SY5Y neuroblastoma) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MSI-1436
Reactant of Route 2
Reactant of Route 2
MSI-1436

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.